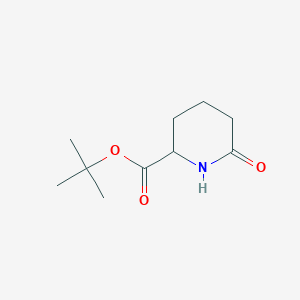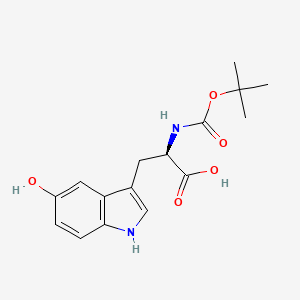
Boc-5-hydroxy-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-5-ヒドロキシ-D-トリプトファンは、必須アミノ酸であるトリプトファンの誘導体です。 この化合物は、セロトニンの合成における前駆体としての役割を果たすため、生化学研究で頻繁に使用されます。セロトニンは、気分、睡眠、その他の生理機能の調節において重要な役割を果たす神経伝達物質です .
準備方法
合成経路と反応条件
Boc-5-ヒドロキシ-D-トリプトファンの合成は、通常、5-ヒドロキシ-D-トリプトファンのアミノ基をtert-ブトキシカルボニル(Boc)基で保護することを含みます。この保護は、トリエチルアミン(NEt3)またはピリジン(Py)などの塩基の存在下で、ジ-tert-ブチルジカルボネート(Boc2O)を使用して達成されます。 反応は通常、無水条件下で行われ、Boc基の加水分解を防ぎます .
工業的生産方法
Boc-5-ヒドロキシ-D-トリプトファンの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、自動反応器の使用と、高い収率と純度を確保するための反応条件の厳格な制御が含まれます。 生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
Boc-5-ヒドロキシ-D-トリプトファンは、次を含む様々な化学反応を起こすことができます。
酸化: ヒドロキシル基は酸化されてキノンまたは他の酸化誘導体を形成することができます。
還元: この化合物は還元されて、様々な還元誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と四酸化オスミウム(OsO4)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノンの形成につながる可能性があり、還元は様々な還元誘導体を生み出す可能性があります .
科学研究への応用
Boc-5-ヒドロキシ-D-トリプトファンは、科学研究において幅広い用途があります。
科学的研究の応用
Boc-5-hydroxy-D-tryptophan has a wide range of applications in scientific research:
作用機序
Boc-5-ヒドロキシ-D-トリプトファンは、主にセロトニンの合成における前駆体としての役割を通じてその効果を発揮します。この化合物は、芳香族L-アミノ酸脱炭酸酵素という酵素が触媒する脱炭酸反応によってセロトニンに変換されます。 セロトニンは、次に脳の様々な受容体に作用して、気分、睡眠、その他の生理機能を調節します .
類似化合物との比較
類似化合物
5-ヒドロキシ-D-トリプトファン: Boc-5-ヒドロキシ-D-トリプトファンの無保護型で、これもセロトニンの前駆体です。
5-ヒドロキシ-L-トリプトファン: 5-ヒドロキシ-D-トリプトファンのL-異性体で、研究や治療的用途でより一般的に使用されます.
独自性
Boc-5-ヒドロキシ-D-トリプトファンは、様々な化学反応でより安定し、取り扱いが容易になるBoc保護基が存在することでユニークです。 この安定性は、合成および研究への応用においてより正確な制御を可能にします .
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
(2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 |
InChIキー |
JELADEDZLOFFTA-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


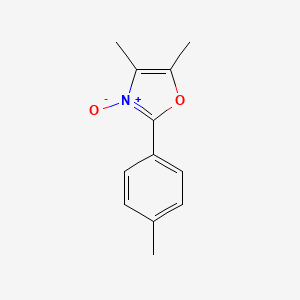
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

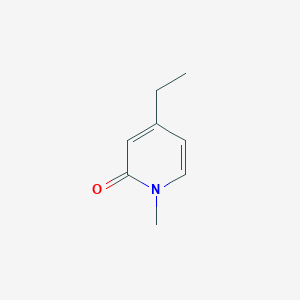

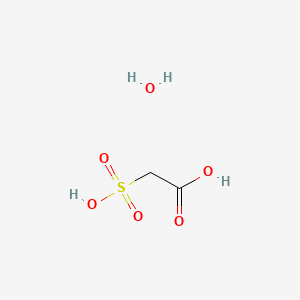
![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)
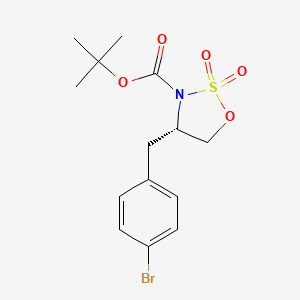
![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
